(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride
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Overview
Description
BAY-6672 (hydrochloride) is a potent and selective antagonist of the prostaglandin F receptor (FP receptor, PTGFR). This compound has been developed to explore the potential of FP receptor antagonism as a therapeutic approach, particularly for conditions such as idiopathic pulmonary fibrosis .
Preparation Methods
The synthesis of BAY-6672 (hydrochloride) involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups, such as bromine and pyrrolidine, are introduced through substitution reactions.
Final coupling and purification: The final product is obtained by coupling the quinoline derivative with other necessary components, followed by purification to achieve the desired purity level
Chemical Reactions Analysis
BAY-6672 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution reactions: The introduction of bromine and pyrrolidine groups is achieved through substitution reactions.
Coupling reactions: The final product is obtained through coupling reactions involving the quinoline core and other components.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of various functional groups within the molecule
Common reagents and conditions used in these reactions include:
Bromine: Used for bromination reactions.
Catalysts: Various catalysts are used to facilitate coupling reactions.
Scientific Research Applications
BAY-6672 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the prostaglandin F receptor and its role in various biological processes.
Biology: Employed in cellular assays to investigate the effects of FP receptor antagonism on cytokine production and tissue contraction.
Medicine: Explored as a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis, where it has shown efficacy in reducing pro-fibrotic and inflammatory biomarkers in animal models
Industry: Utilized in the development of new therapeutic agents targeting the prostaglandin F receptor
Mechanism of Action
BAY-6672 (hydrochloride) exerts its effects by selectively binding to and antagonizing the prostaglandin F receptor (FP receptor, PTGFR). This receptor mediates the biological actions of prostaglandin F2α, which plays a significant role in smooth muscle constriction, vascular and bronchoconstriction, and inflammation. By blocking this receptor, BAY-6672 (hydrochloride) inhibits these biological actions, leading to reduced inflammation and fibrosis .
Comparison with Similar Compounds
BAY-6672 (hydrochloride) is unique in its high selectivity and potency as an FP receptor antagonist. It has been shown to have over 420-fold selectivity compared to other prostaglandin receptors, such as EP1-4, DP, CRTH2, and IP . Similar compounds include:
BAY-403: A negative control compound used in studies alongside BAY-6672 (hydrochloride).
Ro 11-1464: Another prostaglandin receptor antagonist with different selectivity and potency profiles
BAY-6672 (hydrochloride) stands out due to its high selectivity and efficacy in reducing pro-fibrotic and inflammatory biomarkers, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28BrCl2N3O3 |
---|---|
Molecular Weight |
581.3 g/mol |
IUPAC Name |
(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H27BrClN3O3.ClH/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28;/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33);1H/t17-;/m0./s1 |
InChI Key |
GTKCWLJRFBWMPZ-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl.Cl |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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